Cas no 163956-09-0 ((1R,4E,9S)-11,11-Dimethyl-8-methylenebicyclo7.2.0undec-4-ene-4-methanol 4-Acetate)

(1R,4E,9S)-11,11-Dimethyl-8-methylenebicyclo7.2.0undec-4-ene-4-methanol 4-Acetate structure
163956-09-0 structure
Product name:(1R,4E,9S)-11,11-Dimethyl-8-methylenebicyclo7.2.0undec-4-ene-4-methanol 4-Acetate
CAS No:163956-09-0
MF:
MW:
CID:5579702

(1R,4E,9S)-11,11-Dimethyl-8-methylenebicyclo7.2.0undec-4-ene-4-methanol 4-Acetate Chemical and Physical Properties

Names and Identifiers

    • (1R,4E,9S)-11,11-Dimethyl-8-methylenebicyclo[7.2.0]undec-4-ene-4-methanol 4-Acetate
    • Bicyclo[7.2.0]undec-4-ene-4-methanol, 11,11-dimethyl-8-methylene-, 4-acetate, (1R,4E,9S)-
    • (1R,4E,9S)-11,11-Dimethyl-8-methylenebicyclo7.2.0undec-4-ene-4-methanol 4-Acetate
    • Inchi: 1S/C17H27O3/c1-12-5-4-7-17(11-18,10-15(19)20)8-6-14-13(12)9-16(14,2)3/h7,13-14,18H,1,4-6,8-11H2,2-3H3,(H,19,20)/p-1/t13-,14-/m1/s1
    • InChI Key: NERUVTYPEKQYSD-ZIAGYGMSSA-M
    • SMILES: [C@@]12([H])[C@]([H])(CC1(C)C)C(=C)CCC=C(CC([O-])=O)(CO)CC2

Experimental Properties

  • Density: 0.99±0.1 g/cm3(Predicted)
  • Boiling Point: 338.0±21.0 °C(Predicted)
  • Solubility: Chloroform, DCM, Ethyl Acetate

(1R,4E,9S)-11,11-Dimethyl-8-methylenebicyclo7.2.0undec-4-ene-4-methanol 4-Acetate Security Information

  • Storage Condition:-20°C Freezer

(1R,4E,9S)-11,11-Dimethyl-8-methylenebicyclo7.2.0undec-4-ene-4-methanol 4-Acetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
D464680-250mg
(1R,4E,9S)-11,11-Dimethyl-8-methylenebicyclo[7.2.0]undec-4-ene-4-methanol 4-Acetate
163956-09-0
250mg
$305.00 2023-05-18
TRC
D464680-500mg
(1R,4E,9S)-11,11-Dimethyl-8-methylenebicyclo[7.2.0]undec-4-ene-4-methanol 4-Acetate
163956-09-0
500mg
$552.00 2023-05-18
TRC
D464680-2.5g
(1R,4E,9S)-11,11-Dimethyl-8-methylenebicyclo[7.2.0]undec-4-ene-4-methanol 4-Acetate
163956-09-0
2.5g
$1722.00 2023-05-18
TRC
D464680-100mg
(1R,4E,9S)-11,11-Dimethyl-8-methylenebicyclo[7.2.0]undec-4-ene-4-methanol 4-Acetate
163956-09-0
100mg
$173.00 2023-05-18
TRC
D464680-1g
(1R,4E,9S)-11,11-Dimethyl-8-methylenebicyclo[7.2.0]undec-4-ene-4-methanol 4-Acetate
163956-09-0
1g
$ 820.00 2022-06-05
TRC
D464680-1000mg
(1R,4E,9S)-11,11-Dimethyl-8-methylenebicyclo[7.2.0]undec-4-ene-4-methanol 4-Acetate
163956-09-0
1g
$994.00 2023-05-18

(1R,4E,9S)-11,11-Dimethyl-8-methylenebicyclo7.2.0undec-4-ene-4-methanol 4-Acetate Related Literature

Additional information on (1R,4E,9S)-11,11-Dimethyl-8-methylenebicyclo7.2.0undec-4-ene-4-methanol 4-Acetate

Introduction to (1R,4E,9S)-11,11-Dimethyl-8-methylenebicyclo7.2.0undec-4-ene-4-methanol 4-Acetate (CAS No. 163956-09-0)

The compound (1R,4E,9S)-11,11-Dimethyl-8-methylenebicyclo7.2.0undec-4-ene-4-methanol 4-Acetate, identified by its CAS number 163956-09-0, is a structurally complex molecule that has garnered significant attention in the field of organic chemistry and pharmaceutical research. This bicyclic terpene derivative exhibits a unique framework characterized by a seven-membered cyclopropane ring fused to a bicyclic system, making it a subject of interest for synthetic chemists and biologists alike.

One of the most striking features of this compound is its stereochemistry, which is defined by the stereocenters at the 1R, 4E, and 9S positions. The presence of these stereocenters contributes to the molecule's chirality, which is a critical factor in determining its biological activity. In recent years, there has been growing interest in the development of chiral drugs due to their enhanced specificity and reduced side effects compared to their racemic counterparts.

The synthesis of such complex molecules often presents significant challenges due to the intricate connectivity and stereochemical constraints. However, advances in synthetic methodologies have made it possible to access these compounds with increasing efficiency. For instance, recent studies have demonstrated the use of transition metal-catalyzed reactions and asymmetric hydrogenation techniques to construct the desired stereocenters with high enantioselectivity.

From a biological perspective, the structural motifs present in (1R,4E,9S)-11,11-Dimethyl-8-methylenebicyclo7.2.0undec-4-ene-4-methanol 4-Acetate bear resemblance to natural products found in plants and fungi, which have been widely studied for their pharmacological properties. Bicyclic terpenes are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. Therefore, this compound represents a promising scaffold for drug discovery and development.

In particular, the methanol acetylated derivative of this compound may exhibit enhanced metabolic stability and bioavailability compared to its free alcohol form. This modification can be crucial in pharmaceutical applications where drug delivery and absorption are critical factors. Recent research has shown that acetylated derivatives of terpenes can exhibit improved pharmacokinetic profiles, making them more suitable for therapeutic use.

The potential applications of (1R,4E,9S)-11,11-Dimethyl-8-methylenebicyclo7.2.0undec-4-ene-4-methanol 4-Acetate extend beyond traditional drug development. Its unique structural features make it an attractive candidate for studying enzyme-substrate interactions and for developing novel catalysts in organic synthesis. Additionally, the compound's stereochemistry provides a valuable model system for understanding the role of chirality in biological processes.

Recent advancements in computational chemistry have also facilitated the study of this compound's properties without the need for extensive experimental work. Molecular modeling techniques can predict binding affinities, metabolic pathways, and other important parameters that are essential for drug design. These computational approaches complement traditional experimental methods and can significantly accelerate the discovery process.

The synthesis and characterization of (1R,4E,9S)-11,11-Dimethyl-8-methylenebicyclo7.2.0undec-4-ene-4-methanol 4-Acetate have also contributed to our understanding of how stereochemistry influences molecular recognition processes. This knowledge is crucial for designing molecules that can interact selectively with biological targets such as enzymes and receptors. The ability to fine-tune stereochemical aspects allows researchers to optimize drug candidates for better efficacy and reduced toxicity.

In conclusion, (1R,4E,9S)-11,11-Dimethyl-8-methylenebicyclo7.2.0undec-4-ene-4-methanol 4-Acetate represents a fascinating molecule with significant potential in both academic research and pharmaceutical development. Its complex structure and unique stereochemistry make it a valuable tool for studying chiral chemistry and biological interactions. As research in this area continues to evolve, it is likely that new applications and insights will emerge from studies involving this intriguing compound.

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